![molecular formula C11H14N4S B2859578 7-甲基-4-(哌嗪-1-基)噻吩并[3,2-d]嘧啶 CAS No. 874781-16-5](/img/structure/B2859578.png)

7-甲基-4-(哌嗪-1-基)噻吩并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

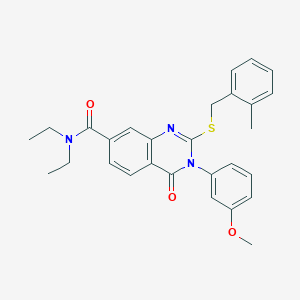

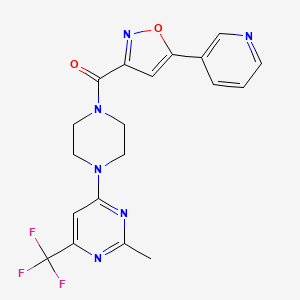

“7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” is a compound used for proteomics research . Its molecular formula is C11H14N4S and has a molecular weight of 234.321 .

Molecular Structure Analysis

The molecular structure of “7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” consists of a thieno pyrimidine core with a methyl group at the 7th position and a piperazinyl group at the 4th position .Physical and Chemical Properties Analysis

The molecular weight of “7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” is 234.321 . Unfortunately, the retrieved data does not provide more specific physical and chemical properties of this compound.科学研究应用

抗癌剂

噻吩并[3,2-d]嘧啶,包括带有哌嗪单元的噻吩并[3,2-d]嘧啶,已被设计和合成,作为潜在的抗癌剂。这些化合物是基于蛋白酪氨酸激酶抑制剂的结构创建的,蛋白酪氨酸激酶抑制剂在癌症治疗中至关重要 (Min,2012).

合成用于生物活性

噻吩并[3,2-d]嘧啶的新型衍生物已被合成,用于各种生物活性。例如,合成了源自维斯纳吉酮和凯林酮的化合物,表现出抗炎和镇痛特性,突出了它们在制药应用中的潜力 (Abu-Hashem、Al-Hussain 和 Zaki,2020).

药理特性

一系列带有甲硫代取代基的 4-哌嗪嘧啶显示出各种药理特性,包括止吐、镇静、镇痛、抗血清素和肌肉痉挛溶解作用。这表明此类化合物具有多功能的治疗潜力 (Mattioda 等人,1975).

癌症治疗抑制剂

包括哌嗪环在结构中的 PD0205520 等化合物已被研究为表皮生长因子受体酪氨酸激酶活性的抑制剂,表皮生长因子受体是癌症治疗中的重要靶点 (Zhang、Huang 和 Huang,2005).

抗菌活性

包括噻吩并[3,2-d]嘧啶衍生物在内的新合成化合物已对其抗菌特性进行了评估。一些化合物显示出显着的杀生物作用,表明它们在解决细菌感染方面很有用 (El-mahdy 和 Abdel-Rahman,2011).

用于乳腺癌的 VEGFR3 抑制剂

特定的噻吩并[2,3-d]嘧啶衍生物已被确定为血管内皮生长因子受体 3 (VEGFR3) 的选择性抑制剂。它们通过抑制肿瘤生长和抵抗转移结节的形成,在治疗转移性三阴性乳腺癌中显示出潜力 (Li 等人,2021).

抗增殖活性

新的吡啶并[1,2-a]嘧啶-4-酮衍生物,包括具有哌嗪-1-基的衍生物,已证明对各种人类癌细胞系具有抗增殖活性。这些发现表明它们作为抗癌剂的潜力 (Mallesha 等人,2012).

作用机制

Target of Action

The primary target of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine interacts with its target, PI3K, and inhibits its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to apoptosis (programmed cell death) and inhibit tumor growth .

Pharmacokinetics

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.

Result of Action

The inhibition of PI3K by 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine disrupts the PI3K/Akt signaling pathway . This disruption can lead to apoptosis and inhibit tumor growth , providing a potential therapeutic effect against cancer.

Action Environment

The action, efficacy, and stability of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells , which could be influenced by the lipid composition of the cellular environment.

未来方向

The future directions for “7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine” and similar compounds could involve further exploration of their potential as inhibitors of PI3 kinase p110alpha . This could lead to the development of novel anticancer agents, given the importance of PI3K in a variety of tumors .

属性

IUPAC Name |

7-methyl-4-piperazin-1-ylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-8-6-16-10-9(8)13-7-14-11(10)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZBSDAMHRPBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

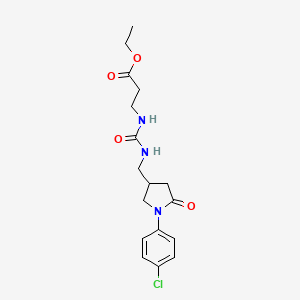

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)

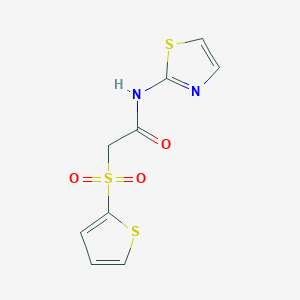

![1-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2859504.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859506.png)

![(E)-4-cyano-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2859507.png)

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)